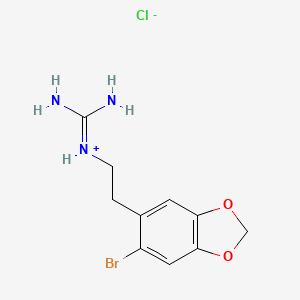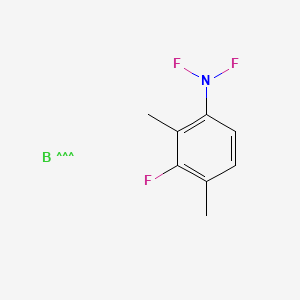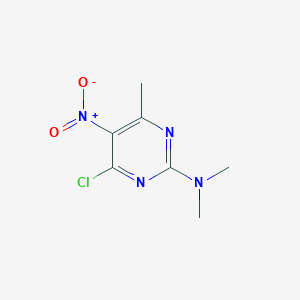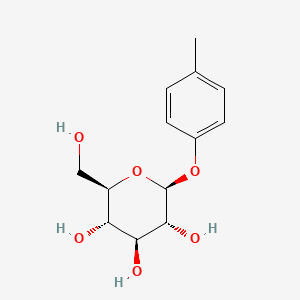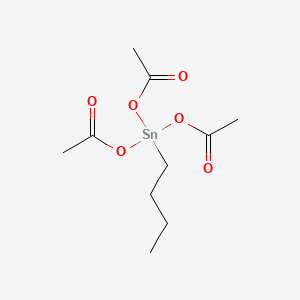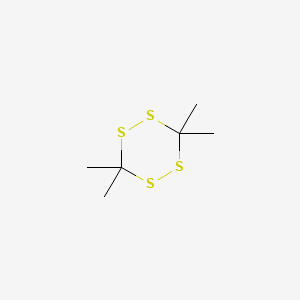
3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane: is an organic compound with the molecular formula C6H12S4 and a molecular weight of 212.419 g/mol It is a sulfur-containing heterocycle, specifically a tetrathiane, characterized by the presence of four sulfur atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane typically involves the reaction of acetone with sulfur in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the tetrathiane ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalyst: Acidic catalysts such as or
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of sulfur-sulfur bonds, forming thiols or other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of the sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as or are often used.
Substitution Reagents: Various nucleophiles, such as or , can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Thiols and other sulfur-containing compounds
Substitution Products: Compounds with substituted sulfur atoms.
Scientific Research Applications
Chemistry: 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles and polymers. It is also studied for its reactivity and stability under various conditions .
Biology and Medicine: Research into the biological activity of sulfur-containing compounds has led to investigations into the potential medicinal applications of this compound. It is explored for its antimicrobial and anticancer properties, although detailed studies are still ongoing .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as high thermal stability and resistance to oxidation. It is also used in the production of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, leading to the formation of reactive sulfur species. These species can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate redox balance and induce oxidative stress is of particular interest .
Comparison with Similar Compounds
1,2,4,5-Tetrathiane: Another sulfur-containing heterocycle with similar structural features.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: A related compound with oxygen atoms replacing sulfur atoms in the ring.
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A structurally similar compound with nitrogen atoms instead of sulfur.
Uniqueness: 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane is unique due to its high sulfur content and the stability of its tetrathiane ring. This stability makes it a valuable compound for studying sulfur chemistry and developing sulfur-based materials.
Properties
CAS No. |
4475-72-3 |
|---|---|
Molecular Formula |
C6H12S4 |
Molecular Weight |
212.4 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C6H12S4/c1-5(2)7-9-6(3,4)10-8-5/h1-4H3 |
InChI Key |
UYBPFKOKBLMDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SSC(SS1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)

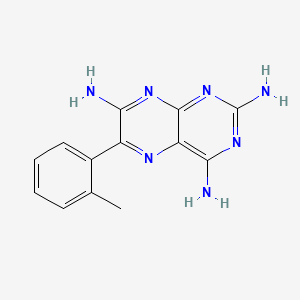


![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)

